

An In-depth Technical Guide to Acetylcedrene (CAS Number 32388-55-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylcedrene

Cat. No.: B1664338

[Get Quote](#)

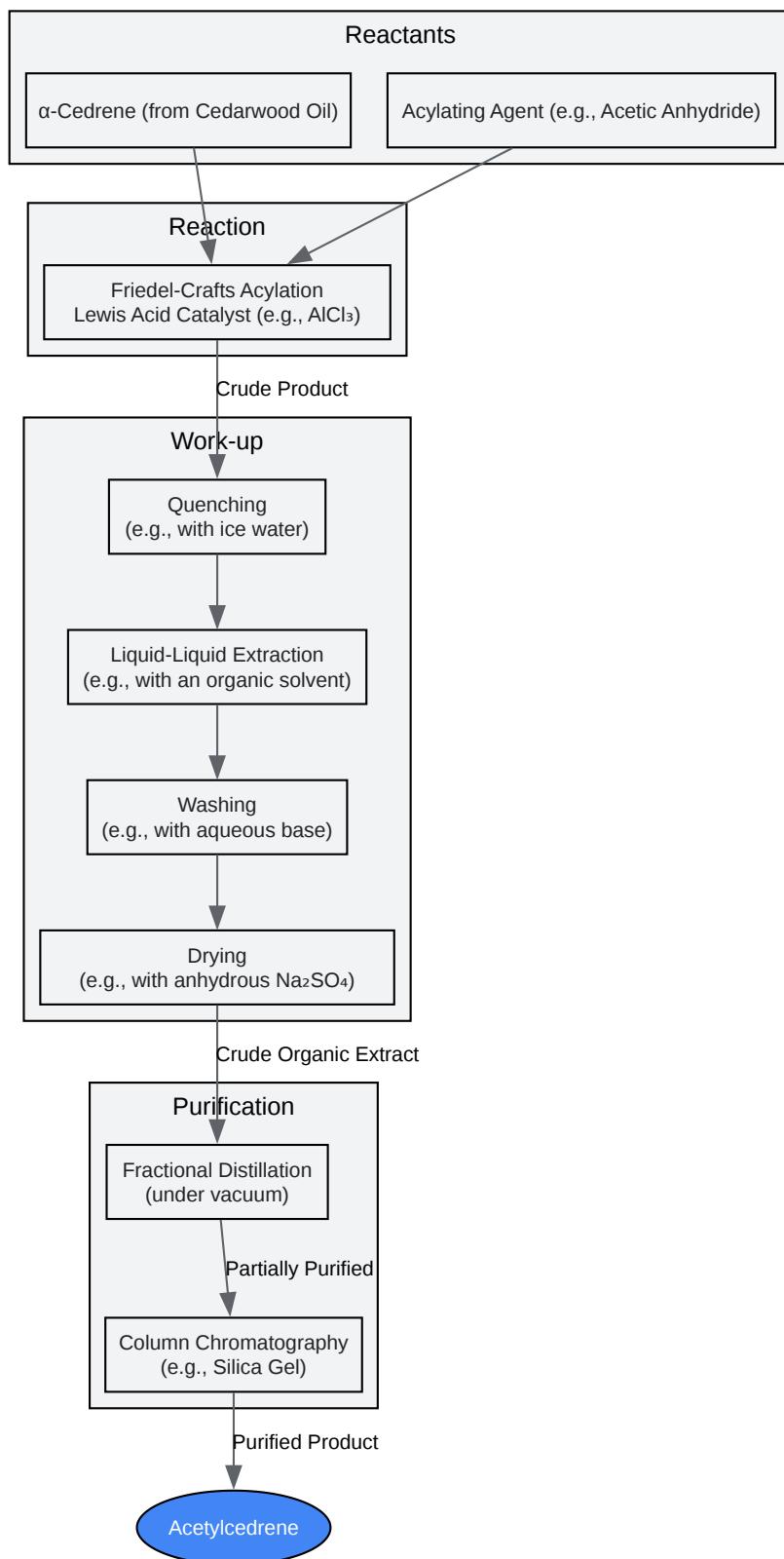
For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, identified by the CAS number 32388-55-9, is a synthetic sesquiterpenoid ketone widely recognized for its characteristic warm, woody, and ambery aroma.[1][2] Predominantly utilized as a fragrance ingredient in a vast array of consumer products including perfumes, soaps, and cosmetics, its chemical properties and toxicological profile have been extensively studied in the context of dermatological and environmental safety.[3][4] This technical guide provides a comprehensive overview of **acetylcedrene**, consolidating available data on its physicochemical properties, synthesis, analytical characterization, and known biological effects to serve as a resource for researchers and professionals in drug development and allied scientific fields. While its primary application lies in the fragrance industry, this document also explores its broader chemical reactivity and summarizes the existing, albeit limited, data on its potential pharmacological relevance.

Physicochemical Properties

Acetylcedrene is a viscous liquid that is colorless to pale yellow.[4] It is a member of the alkyl cyclic ketones structural group.[3] A summary of its key physicochemical properties is presented in Table 1.


Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₆ O	[5]
Molecular Weight	246.39 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Woody, Amber	[4]
Boiling Point	272 °C (lit.)	[3]
Density	0.997 g/mL at 25 °C (lit.)	[3]
Refractive Index	1.517 to 1.521 @ 20 °C	[6]
Flash Point	>100 °C	[5]
Water Solubility	1.278 mg/L (EPI Suite)	[5]
Vapor Pressure	0.000305 mm Hg at 25 °C (EPI Suite)	[5]

Synthesis and Purification

The primary industrial synthesis of **acetylcedrene** involves the Friedel-Crafts acylation of α -cedrene, a major constituent of cedarwood oil.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the cedrene backbone.

Synthesis Workflow

The general workflow for the synthesis of **acetylcedrene** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis and purification of **acetylcedrene**.

Experimental Protocol: Friedel-Crafts Acylation of α -Cedrene

While a specific, detailed, and publicly available laboratory-scale protocol for **acetylcedrene** synthesis is scarce, a general procedure based on the principles of Friedel-Crafts acylation can be outlined. A patent describes a method using a solid super-strong acid as a catalyst. The following is a generalized protocol derived from standard organic chemistry procedures.

Materials:

- α -Cedrene
- Acetic anhydride or Acetyl chloride
- Anhydrous Aluminum Chloride ($AlCl_3$) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another inert solvent
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled in an ice bath.
- Addition of Acylating Agent: Acetyl chloride or acetic anhydride, dissolved in anhydrous DCM, is added dropwise to the stirred suspension of aluminum chloride.

- Addition of α -Cedrene: α -Cedrene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).
- Reaction: The reaction mixture is stirred at a low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum fractional distillation followed by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **acetylcedrene**.^{[7][8]}

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **acetylcedrene**. While comprehensive assigned spectra are not readily available in the public domain, typical spectral features can be inferred from its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the rigid polycyclic structure and the presence of multiple stereocenters. Signals for the methyl groups would appear in the upfield region. The protons on the carbon adjacent to the carbonyl group would be deshielded and appear further downfield.
- ^{13}C NMR: The carbon NMR spectrum would show 17 distinct signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon would have a characteristic chemical shift in the downfield region (typically >200 ppm).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **acetylcedrene** would show a molecular ion peak (M^+) at m/z 246. The fragmentation pattern would be complex, with characteristic losses of

methyl and acetyl groups.[\[9\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **acetylcedrene** would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations.

Biological Activity and Toxicological Profile

The biological activity of **acetylcedrene** has been primarily investigated in the context of its safety as a fragrance ingredient.

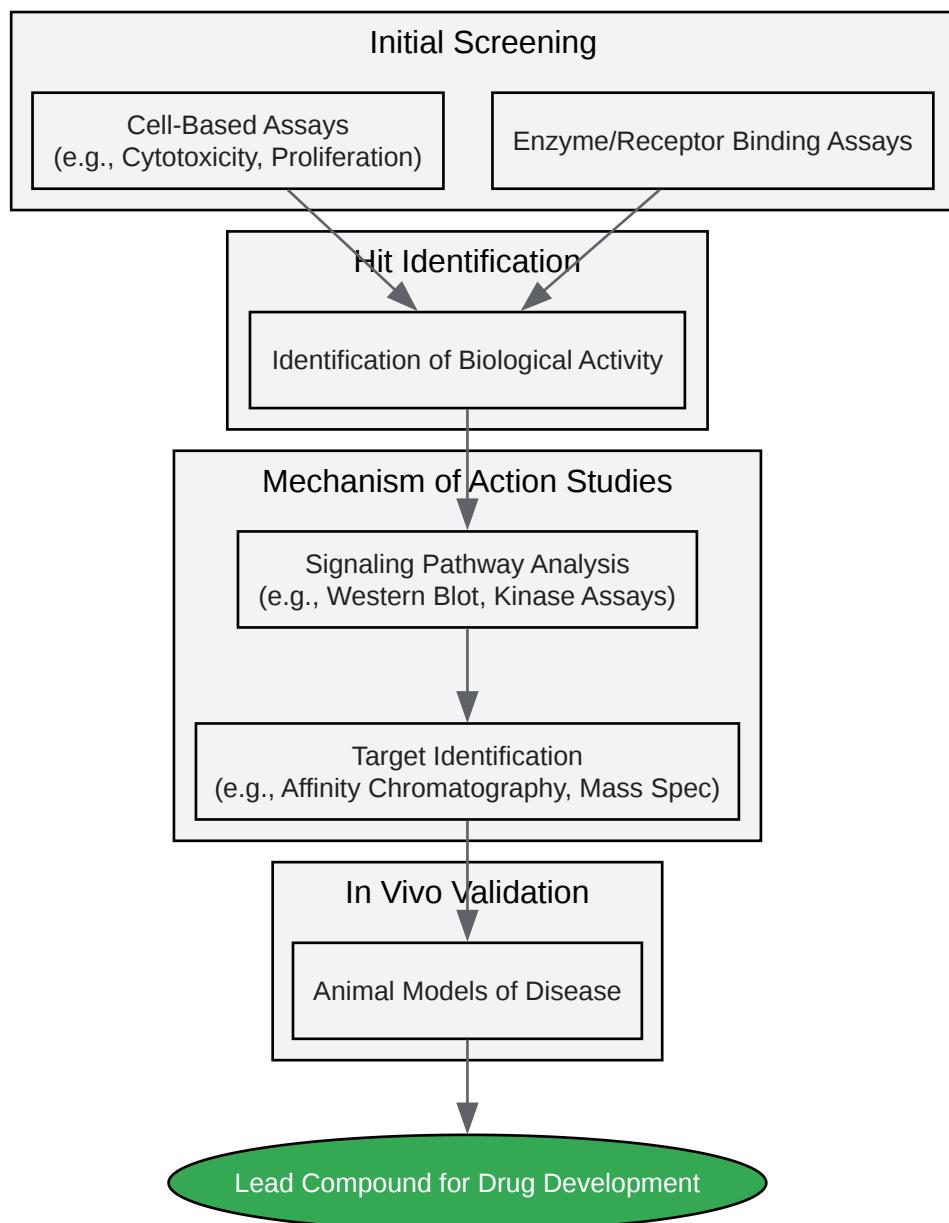
Toxicological Summary

Extensive toxicological testing has been conducted by the Research Institute for Fragrance Materials (RIFM). A summary of the key findings is presented in Table 2.

Endpoint	Result	Reference(s)
Genotoxicity	Not genotoxic in a bacterial reverse mutation assay (Ames test).	[5]
Clastogenicity	Not clastogenic in an in vitro chromosome aberration assay.	[5]
Repeated Dose Toxicity (Dermal)	NOAEL = 20.28 mg/kg/day	[5]
Skin Sensitization	May cause an allergic skin reaction.	[4]
Photoirritation/Photoallergenicity	Not photoirritating or photoallergenic.	[5]

ADME-Tox Profile

- Absorption: In an in vitro human skin absorption study, 13.52% of the applied dose was absorbed.[\[5\]](#)


- Distribution, Metabolism, and Excretion: Detailed studies on the systemic distribution, metabolism, and excretion of **acetylcedrene** following routes of exposure relevant to drug development (e.g., oral, intravenous) are not available in the public literature.

Potential Pharmacological Relevance and Signaling Pathways

Currently, there is a significant lack of publicly available research investigating the specific pharmacological activities of **acetylcedrene** or its effects on cellular signaling pathways from a drug development perspective. While many natural products, including other sesquiterpenoids, have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation, **acetylcedrene** has not been the subject of such focused studies.

Hypothetical Signaling Pathway Modulation

Given its chemical structure as a lipophilic, polycyclic ketone, it is plausible that **acetylcedrene** could interact with various biological targets. The diagram below illustrates a hypothetical workflow for screening **acetylcedrene** for potential biological activity and identifying its mechanism of action, a process that has not yet been reported for this compound.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical workflow for investigating the pharmacological potential of acetylcedrene.

Conclusion

Acetylcedrene (CAS 32388-55-9) is a well-characterized synthetic fragrance ingredient with a robust safety profile for its intended use in consumer products. Its physicochemical properties and synthesis via Friedel-Crafts acylation of α -cedrene are well-established. However, a

significant knowledge gap exists regarding its potential pharmacological activities and mechanisms of action. For researchers and drug development professionals, **acetylcedrene** represents a structurally interesting, readily accessible molecule that is largely unexplored in a therapeutic context. Future research could focus on screening **acetylcedrene** and its derivatives for biological activities and elucidating any effects on cellular signaling pathways, which may uncover novel therapeutic applications beyond its current use in the fragrance industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Fragrance material review on acetyl cedrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcedrene | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. rsc.org [rsc.org]
- 7. Purification [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acetylcedrene (CAS Number 32388-55-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664338#acetylcedrene-cas-number-32388-55-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com